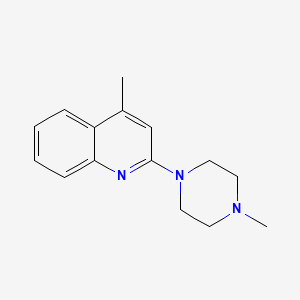
4-Methyl-2-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” is a chemical compound with the molecular formula C15H19N3. It has a molecular weight of 241.34 . This compound belongs to the class of quinolines, which are heterocyclic compounds with a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline”, has been a subject of interest in recent years due to their significant biological activities . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted processes, one-pot reactions, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” consists of a quinoline core with a methyl group at the 4-position and a 4-methylpiperazine group at the 2-position . Further topological analysis and reactivity study of similar quinoline derivatives have been reported .Applications De Recherche Scientifique
Anti-Inflammatory Properties
4-Methyl-2-(4-methylpiperazin-1-yl)quinoline has been utilized in the design of ligands for the human histamine H4 receptor (H4R). Notably, certain derivatives, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one (VUF 10214, 57) and 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline (VUF 10148, 20), were identified as potent H4R ligands with nanomolar affinities. These compounds, particularly compound 57, demonstrated significant anti-inflammatory properties in vivo, showcasing their potential in inflammation-related therapeutic applications (Smits et al., 2008).
Spectroscopic and Docking Studies
In-depth spectroscopic and computational studies have been performed on compounds including 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. These studies encompassed methods like single-crystal X-ray crystallography, various forms of spectroscopy (FT-IR, NMR, UV-Visible), and Density Functional Theory (DFT) calculations. The molecule's reactive sites for electrophilic and nucleophilic attacks were identified, and molecular docking studies were conducted to elucidate biological activity, particularly in human serum albumin (HSA) binding, providing valuable insights into the compound's interactive dynamics with biomolecules (Murugesan et al., 2021).
Anticancer Activity
Compounds derived from 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline have been evaluated for their anticancer properties. A comparative analysis revealed that certain derivatives with specific heteroaromatic substituents displayed a high level of anticancer activity, highlighting the importance of structural modification on the biological activity of these compounds. These findings are crucial for the ongoing development of anticancer drugs, indicating that the nature of heterocyclic substituents significantly influences the activity and specificity of these compounds (Konovalenko et al., 2022).
Application in Malaria Chemotherapy
A novel derivative, specifically a 4-aminoquinoline derivative, was identified for preclinical development as a potent agent against chloroquine-resistant malaria parasites. The compound exhibited curative activity and was selected based on comprehensive structure-activity relationship (SAR) studies. It also displayed promising in vitro and in vivo activity against experimental malaria models, along with favorable drug-like properties based on ADME (absorption, distribution, metabolism, and excretion) parameters, marking a significant step in malaria chemotherapy (Dola et al., 2016).
Orientations Futures
The future directions for “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the significant biological activities of quinoline derivatives, there is potential for the development of new pharmaceutical compounds .
Propriétés
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJPYTKAMYVLFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353643 |
Source


|
| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-(4-methylpiperazin-1-yl)quinoline | |
CAS RN |
100949-89-1 |
Source


|
| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

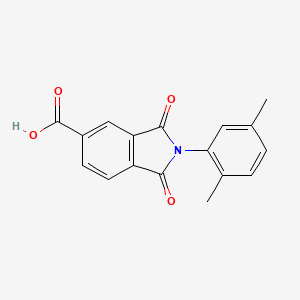
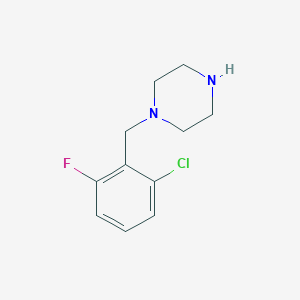
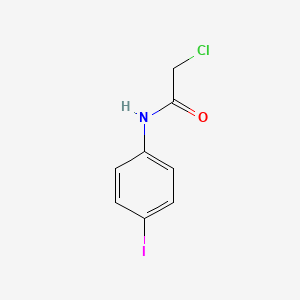
![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)
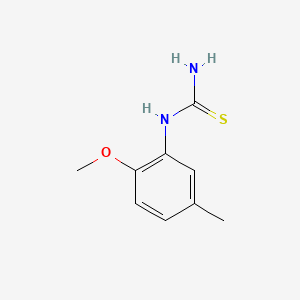
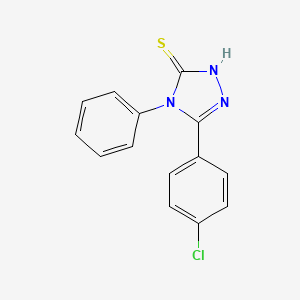
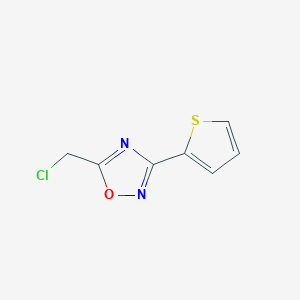
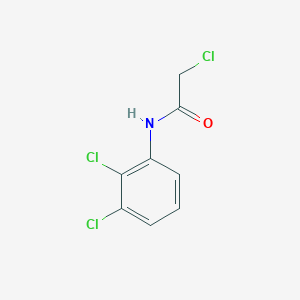
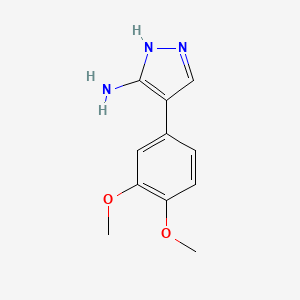
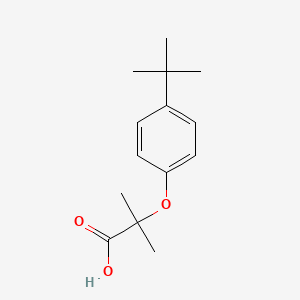
![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)
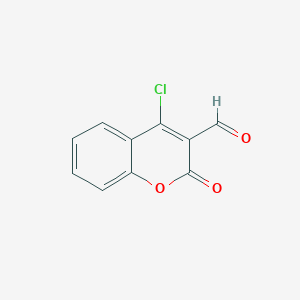
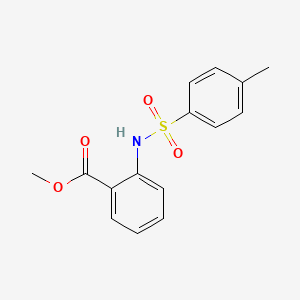
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)